molecular formula C18H20N2O3S B5725600 N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide

N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide

Cat. No.: B5725600
M. Wt: 344.4 g/mol
InChI Key: GFOUXTJFWLGAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetamidophenol and 3-methyl-2-methylsulfanylphenol.

    Formation of Intermediate: The phenolic hydroxyl group of 3-methyl-2-methylsulfanylphenol is reacted with a suitable acylating agent to form an intermediate ester.

    Coupling Reaction: The intermediate ester is then coupled with 4-acetamidophenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate biochemical pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide: Lacks the methylsulfanyl group.

    N-(4-acetamidophenyl)-2-(3-methyl-2-ethoxyphenoxy)acetamide: Contains an ethoxy group instead of a methylsulfanyl group.

Uniqueness

N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide is unique due to the presence of the methylsulfanyl group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-5-4-6-16(18(12)24-3)23-11-17(22)20-15-9-7-14(8-10-15)19-13(2)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOUXTJFWLGAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.